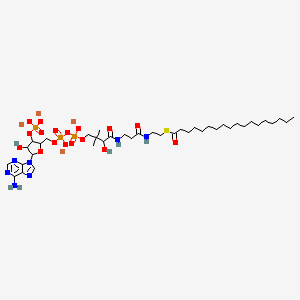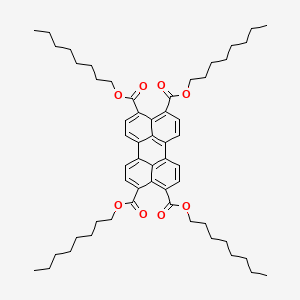
Tetraoctyl perylene-3,4,9,10-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraoctyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is characterized by its high thermal stability, strong fluorescence, and ability to form supramolecular structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraoctyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic dianhydride with octanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetraoctyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perylene-3,4,9,10-tetracarboxylic acid.
Reduction: Reduction reactions can convert it into perylene derivatives with different functional groups.
Substitution: It can undergo substitution reactions where the octyl groups are replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions include various perylene derivatives with altered functional groups, which can exhibit different physical and chemical properties .
Scientific Research Applications
Tetraoctyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various analytical techniques due to its strong fluorescence properties.
Biology: In biological research, it serves as a marker for studying cellular processes and imaging.
Industry: It is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mechanism of Action
The mechanism by which tetraoctyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form supramolecular structures and interact with various molecular targets. Its fluorescence properties are due to the π-π stacking interactions between the perylene cores, which can be influenced by the surrounding environment. In biological systems, it can interact with cellular membranes and proteins, leading to changes in their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Perylene-3,4,9,10-tetracarboxylic dianhydride
- Perylene-3,4,9,10-tetracarboxylic diimide
- Lithium perylene-3,4,9,10-tetracarboxylate
- Sodium perylene-3,4,9,10-tetracarboxylate
Uniqueness
Tetraoctyl perylene-3,4,9,10-tetracarboxylate is unique due to its long octyl chains, which enhance its solubility in organic solvents and its ability to form stable supramolecular structures. This makes it particularly useful in applications requiring high thermal stability and strong fluorescence .
Properties
CAS No. |
288587-50-8 |
|---|---|
Molecular Formula |
C56H76O8 |
Molecular Weight |
877.2 g/mol |
IUPAC Name |
tetraoctyl perylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C56H76O8/c1-5-9-13-17-21-25-37-61-53(57)45-33-29-41-43-31-35-47(55(59)63-39-27-23-19-15-11-7-3)52-48(56(60)64-40-28-24-20-16-12-8-4)36-32-44(50(43)52)42-30-34-46(51(45)49(41)42)54(58)62-38-26-22-18-14-10-6-2/h29-36H,5-28,37-40H2,1-4H3 |
InChI Key |
MCQYXALXESBURO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


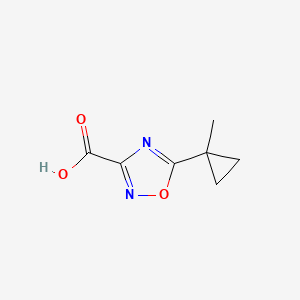
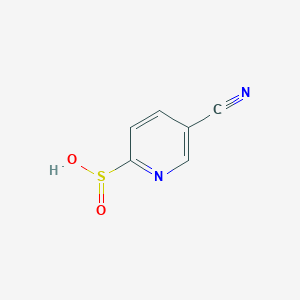
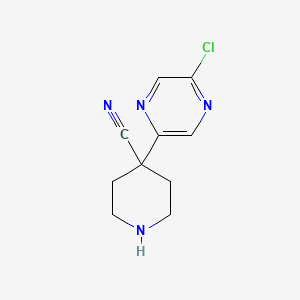
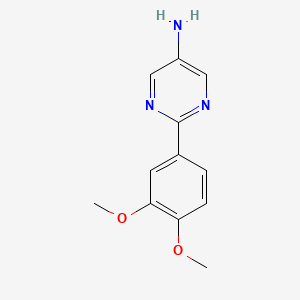

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)
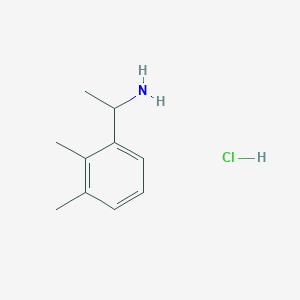
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)

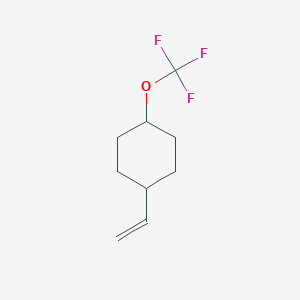
![Methyl 7-[5-hydroxy-2-(2-methoxypropan-2-yloxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12282180.png)
![2-Chloro-6-fluorothiazolo[4,5-b]pyridine](/img/structure/B12282195.png)
![(propan-2-yl)({1H-pyrrolo[2,3-b]pyridin-3-ylmethyl})amine](/img/structure/B12282201.png)
